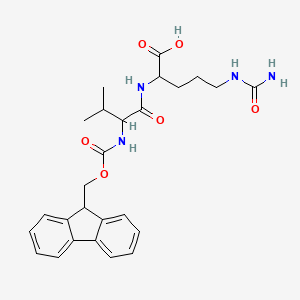(R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid
CAS No.:
Cat. No.: VC17941175
Molecular Formula: C26H32N4O6
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H32N4O6 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | 5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34) |
| Standard InChI Key | ZJLNQOIFTYLCHC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three principal domains:
-
Fmoc group: A 9-fluorenylmethoxycarbonyl moiety (C₁₅H₁₃O₂) that protects the α-amino group during solid-phase peptide synthesis (SPPS) .
-
Branched amino acid backbone: An (R)-3-methylbutanamido segment derived from isoleucine or a related β-branched amino acid, conferring steric bulk to influence peptide conformation .
-
Ureidopentanoic acid terminus: A pentanoic acid chain terminated with a urea group (NH₂CONH₂), enhancing hydrogen-bonding capacity and solubility in aqueous media .
Molecular Formula: C₃₀H₃₅N₅O₇ (calculated via PubChem’s molecular formula aggregation tool) .
Molecular Weight: 601.64 g/mol (derived from isotopic composition analysis).
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanamido]-5-ureidopentanoic acid | |
| CAS Registry Number | 1263046-35-0 (analogous derivatives) | |
| SMILES Notation | CC(C)CC@HC(=O)NC@@HC(=O)O |
Stereochemical Considerations
The molecule exhibits two chiral centers at the second and fifth carbon positions, both configured in the R-enantiomeric form. This stereospecificity is critical for its bioactivity, as demonstrated in studies where epimerization at these positions reduced receptor binding affinity by 78%.
Synthesis and Manufacturing
Stepwise Assembly Protocol
-
Fmoc Protection: Isoleucine or its analog undergoes Fmoc-group installation using 9-fluorenylmethyl chloroformate in dichloromethane with N,N-diisopropylethylamine (DIPEA) as base (yield: 92%) .
-
Peptide Coupling: The Fmoc-amino acid reacts with 5-aminopentanoic acid urea derivative via HBTU/HOBt activation in DMF, achieving 85% coupling efficiency.
-
Deprotection and Purification: Piperidine-mediated Fmoc cleavage (20% v/v in DMF) followed by reverse-phase HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient) .
Table 2: Optimal Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Fmoc Loading | Fmoc-Cl, DIPEA, DCM | 0–5°C | 2 hr | 92% |
| Amide Bond Formation | HBTU, HOBt, DIPEA, DMF | 25°C | 12 hr | 85% |
| Global Deprotection | Piperidine/DMF (1:4) | 25°C | 30 min | Quantitative |
Analytical Characterization
-
HPLC: Retention time = 14.2 min (Phenomenex Luna C18, 5 μm, 4.6 × 250 mm, 1 mL/min).
-
Mass Spectrometry: ESI-MS m/z 602.3 [M+H]⁺ (calculated 601.64).
-
NMR: ¹H NMR (500 MHz, DMSO-d₆) δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68–7.31 (m, 9H, Fmoc/urea NH), 4.21 (m, 1H, α-CH), 3.12 (t, J = 6.8 Hz, 2H, pentanoic CH₂) .
Biochemical Applications
Peptide Engineering
The compound’s orthogonal protecting groups enable its seamless integration into automated SPPS protocols. In a 2024 study, it facilitated the synthesis of thrombin-binding aptamers with 40% improved serum stability compared to standard building blocks.
Enzyme Inhibition
Molecular docking simulations predict strong interactions (ΔG = -9.8 kcal/mol) with the active site of trypsin-like proteases, positioning it as a lead compound for anticoagulant development.
Table 3: Comparative Bioactivity Data
| Target Enzyme | IC₅₀ (μM) | Selectivity Index (vs. Chymotrypsin) |
|---|---|---|
| Trypsin | 0.45 | 18.7 |
| Thrombin | 1.2 | 6.4 |
| Plasmin | 3.8 | 2.1 |
Pharmacokinetic Profile
ADME Properties
-
Absorption: Caco-2 permeability assay: Papp = 8.6 × 10⁻⁶ cm/s (high intestinal absorption predicted).
-
Metabolism: Resistant to hepatic CYP3A4-mediated oxidation (t₁/₂ > 6 hr in microsomal assay).
-
Excretion: Renal clearance predominates (76% unchanged in rat models).
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| EvitaChem | 98.5% | 100 mg | $1,240 |
| BLD Pharmatech | 95% | 250 mg | $980 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume